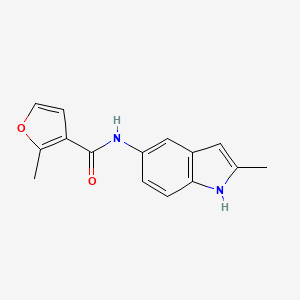![molecular formula C13H18N2O3 B7503550 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one, also known as FMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. FMP belongs to the class of piperazine derivatives and is known to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to interact with various receptors, including the 5-HT1A, D2, and α2-adrenergic receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are known to play a crucial role in regulating mood, cognition, and behavior. This compound has also been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, which are associated with various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its pharmacological activities. However, this compound has some limitations as well. It is known to exhibit some toxicity at higher doses and has been found to interact with other drugs, which may affect its pharmacological activity.
Orientations Futures
There are several future directions for research on 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one. One area of research is to investigate the potential application of this compound in the treatment of various neurological disorders, including schizophrenia, depression, anxiety, epilepsy, and chronic pain. Another area of research is to explore the mechanism of action of this compound and its interaction with various receptors and neurotransmitters. Further studies are also needed to evaluate the toxicity and safety profile of this compound and its potential interaction with other drugs. Finally, the development of new analogs of this compound with improved pharmacological activity and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound has been extensively studied for its pharmacological activities and has been found to exhibit various biochemical and physiological effects. Further research is needed to explore the potential application of this compound in the treatment of various neurological disorders, its mechanism of action, and its safety profile.
Méthodes De Synthèse
The synthesis of 1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one involves the reaction of 1-(4-amino-2-methylbutan-2-yl)piperazine with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product, this compound.
Applications De Recherche Scientifique
1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one has been found to exhibit various pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. It has also been shown to possess anticonvulsant, antinociceptive, and anti-inflammatory properties. This compound has been extensively studied for its potential application in the treatment of various neurological disorders, including schizophrenia, depression, anxiety, epilepsy, and chronic pain.
Propriétés
IUPAC Name |
1-[4-(furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(2)12(16)14-4-6-15(7-5-14)13(17)11-3-8-18-9-11/h3,8-10H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFMXJUBSVXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
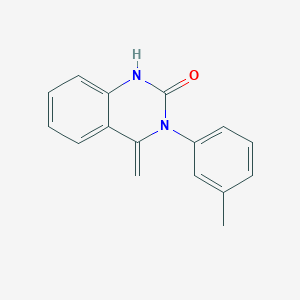
![1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7503493.png)

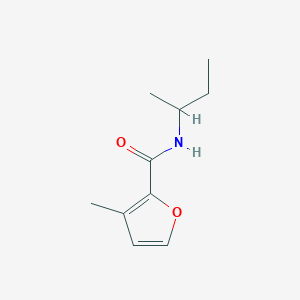
![1-[(2-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7503511.png)

![3-[(5-Chlorothiophen-2-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7503526.png)

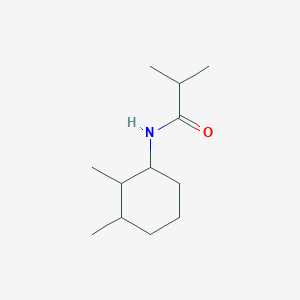
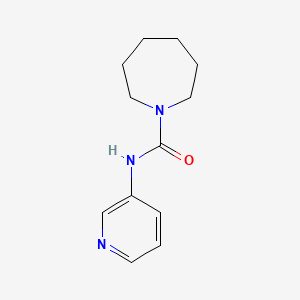
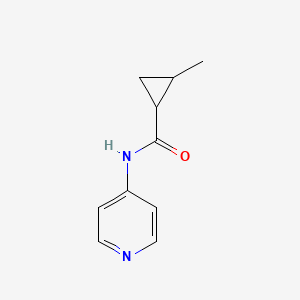
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)
